molecular formula C20H23ClN2O3 B267550 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide

Cat. No. B267550
M. Wt: 374.9 g/mol
InChI Key: UCKYTMBXSKHCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has been extensively studied for its potential therapeutic applications. AMPK is a crucial sensor of cellular energy status, and its activation has been linked to various beneficial effects, including improved glucose metabolism, lipid homeostasis, and anti-inflammatory response.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications, including its ability to improve glucose metabolism, lipid homeostasis, and anti-inflammatory response. A-769662 has also been shown to protect against oxidative stress and neurodegeneration in animal models. Moreover, A-769662 has been tested in various cancer cell lines, where it has been shown to induce cell cycle arrest and apoptosis.

Mechanism of Action

A-769662 activates 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide by binding to its γ subunit and inducing a conformational change that exposes the activation loop of the catalytic α subunit. This leads to the phosphorylation of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide at threonine 172 by upstream kinases, resulting in the activation of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide. Activated 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide then phosphorylates various downstream targets, leading to the beneficial effects of A-769662.
Biochemical and Physiological Effects
The activation of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide by A-769662 leads to various biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 also inhibits the activity of acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis and increased fatty acid oxidation. Moreover, A-769662 has been shown to reduce inflammation by inhibiting the activity of nuclear factor kappa B (NF-κB) and activating the anti-inflammatory cytokine adiponectin.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages for lab experiments, including its high potency and selectivity for 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide activation, making it a suitable tool for studying the role of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide in various cellular processes. However, A-769662 has some limitations, including its instability in aqueous solutions and its potential off-target effects, which should be taken into account when designing experiments.

Future Directions

There are several future directions for the research of A-769662, including its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cancer. Moreover, the development of more potent and selective 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide activators, as well as the identification of novel targets downstream of 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide, could lead to the development of more effective therapies. Finally, the optimization of the synthesis of A-769662 and the development of new synthetic routes could lead to the production of more cost-effective and scalable quantities of the compound.

Synthesis Methods

The synthesis of A-769662 involves the reaction of 4-chloro-3-methylphenol with ethyl chloroformate to form the intermediate 4-chloro-3-methylphenyl chloroformate. The intermediate is then reacted with N,N-diethyl-2-aminoethanol to form the final product, A-769662. The synthesis of A-769662 has been optimized to produce high yields and purity, making it a suitable candidate for further research.

properties

Product Name

3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C20H23ClN2O3/c1-4-23(5-2)20(25)15-7-6-8-16(12-15)22-19(24)13-26-17-9-10-18(21)14(3)11-17/h6-12H,4-5,13H2,1-3H3,(H,22,24)

InChI Key

UCKYTMBXSKHCGC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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